Nitroethane-2,2,2-d3
Overview
Description
Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, where the hydrogen atoms are replaced with deuterium. This compound has the chemical formula C2H2D3NO2 and is used primarily in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing nitroethane involves reacting sodium ethyl sulfate with a metal nitrite, such as sodium nitrite or potassium nitrite. This reaction displaces the sulfate group in sodium ethyl sulfate with the nitrite group, resulting in the formation of nitroethane . For the deuterated version, deuterated reagents would be used to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of nitroethane typically involves the nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces several nitroalkanes, including nitroethane . The deuterated version would require the use of deuterated starting materials to achieve the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
Nitroethane-2,2,2-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) through hydrogenation or other reduction methods.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Nitroethane-2,2,2-d3 is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which nitroethane-2,2,2-d3 exerts its effects involves its interaction with various molecular targets and pathways. For example, nitroalkane oxidases catalyze the oxidation of nitroalkanes to aldehydes or ketones, releasing nitrite and transferring electrons to oxygen to form hydrogen peroxide . This reaction is crucial in the catabolism of nitroalkanes and their subsequent utilization or detoxification in biological systems .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: Another nitroalkane with a similar structure but one less carbon atom.
1-Nitropropane: A nitroalkane with an additional carbon atom compared to nitroethane.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness
Nitroethane-2,2,2-d3 is unique due to its deuterium atoms, which provide distinct isotopic labeling useful in various research applications. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms and metabolic pathways .
Properties
IUPAC Name |
1,1,1-trideuterio-2-nitroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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